(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride

Description

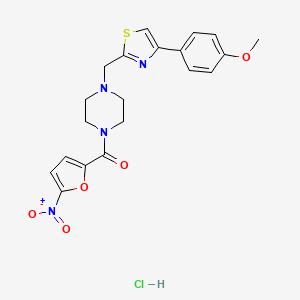

The compound "(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride" is a structurally complex molecule featuring a thiazole ring, a piperazine moiety, a nitrofuran group, and a hydrochloride salt. The thiazole ring, substituted with a 4-methoxyphenyl group, is linked to a piperazine backbone via a methyl bridge, while the nitrofuran-2-yl group is attached as a ketone at the piperazine nitrogen. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications. This compound’s design likely targets microbial or enzymatic activity, given the nitrofuran group’s known role in antimicrobial agents and the piperazine-thiazole combination’s prevalence in bioactive molecules .

Properties

IUPAC Name |

[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S.ClH/c1-28-15-4-2-14(3-5-15)16-13-30-18(21-16)12-22-8-10-23(11-9-22)20(25)17-6-7-19(29-17)24(26)27;/h2-7,13H,8-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJFGDDDQNWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a variety of biological targets. These include various enzymes, receptors, and biochemical pathways involved in inflammation, tumor growth, and microbial infections.

Mode of Action

Thiazole derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways related to their biological activities. For example, they may inhibit the synthesis of certain enzymes or proteins, disrupt cell signaling pathways, or alter the function of cellular receptors.

Pharmacokinetics

Thiazole and imidazole derivatives, which share a similar structure, are known to have diverse pharmacokinetic properties. These properties can influence the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level, including the inhibition of enzyme activity, disruption of cell signaling pathways, and alteration of receptor function.

Biological Activity

The compound (4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride , also referred to as a thiazole-piperazine derivative, is gaining attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 474.02 g/mol. Its structure features a thiazole ring, piperazine moiety, and a nitrofuran group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the piperazine and nitrofuran groups. The following table summarizes the key steps in its synthesis:

| Step | Reaction Type | Reagents/Involved Compounds | Outcome |

|---|---|---|---|

| 1 | Cyclization | Thioamide + α-halo ketone | Thiazole formation |

| 2 | Alkylation | Piperazine + alkyl halide | Piperazine derivative |

| 3 | Nitration | Nitro group introduction | Nitrofuran derivative |

| 4 | Salt Formation | Hydrochloric acid | Hydrochloride salt |

Ion Channel Modulation

Preliminary studies indicate that this compound exhibits significant biological activity as a modulator of ion channels, particularly KCNQ1 potassium channels. These channels are integral to cardiac action potentials, making them crucial targets for treating cardiac arrhythmias. Electrophysiological studies have shown that the compound enhances ion currents through KCNQ1 channels, suggesting its potential therapeutic application in cardiac disorders.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives. The presence of the nitrofuran group may enhance this activity, making it effective against various bacterial strains. In vitro assays have demonstrated that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria .

Anticancer Potential

The thiazole moiety is known for its anticancer properties. Studies have indicated that derivatives containing thiazole structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation to explore its full potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activities of similar compounds, reinforcing the potential of thiazole-piperazine derivatives:

- Anticonvulsant Activity : A study on related thiazole derivatives showed promising anticonvulsant effects in animal models, suggesting that modifications to the piperazine structure could enhance efficacy against seizures .

- Neuroprotective Effects : Research indicated that some thiazole derivatives exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This suggests that our compound may also offer neuroprotective benefits, particularly in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table compares the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Piperidine | Antimicrobial |

| Compound B | Thiazole + Morpholine | Anticancer |

| Compound C | Thiazole + Benzimidazole | Anticonvulsant |

| Target Compound | Thiazole + Piperazine + Nitro group | Ion channel modulation, Antimicrobial, Anticancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole and Piperazine Moieties

Several compounds share structural motifs with the target molecule, enabling comparative analysis:

- Thiazole Derivatives : The target compound’s thiazole ring with a 4-methoxyphenyl substituent contrasts with fluorophenyl or trifluoromethylphenyl groups in analogs (e.g., MK37, compounds). The methoxy group may reduce electronegativity compared to halogens, altering binding interactions .

- Piperazine Linkers : Piperazine in the target compound is functionalized with a nitrofuran ketone, whereas MK37 uses a thiophene carbonyl. Nitrofuran’s electron-withdrawing nitro group may enhance reactivity in redox-active environments compared to thiophene’s aromatic stability .

Chemoinformatic Similarity Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (~0.4–0.6) to arylpiperazines and thiazole derivatives. Key divergences include:

- Nitrofuran vs. Thiophene/Trifluoromethyl : The nitrofuran group introduces distinct electronic and steric profiles compared to MK37’s thiophene or trifluoromethylphenyl groups .

- Substituent Effects : The 4-methoxyphenyl group on the thiazole ring may increase metabolic stability relative to halogenated analogs, as methoxy groups resist oxidative degradation .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, typically including:

- Piperazine functionalization : Introducing substituents via nucleophilic substitution or coupling reactions .

- Thiazole ring formation : Utilizing Hantzsch thiazole synthesis with substituted thioureas and α-halo ketones .

- Nitrofuran incorporation : Coupling via amide or ketone linkages under controlled pH and temperature .

Q. Optimization strategies :

- Temperature control : Maintain 50–70°C during coupling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use triethylamine or DMAP to accelerate acylation steps .

Q. Table 1: Critical Reaction Parameters

| Step | Optimal Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Piperazine alkylation | DMF, 60°C, 12h | 60–75% | Competing N-oxide formation |

| Thiazole cyclization | Ethanol reflux, 8h | 70–85% | Purification of polar byproducts |

| Final coupling | CH₂Cl₂, RT, 24h | 50–65% | Hydrolysis of nitrofuran moiety |

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole and piperazine moieties (e.g., δ 2.8–3.5 ppm for piperazine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for pharmacological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 487.12) and fragmentation patterns .

Advanced Research Questions

Q. How does the piperazine-thiazole-nitrofuran structural motif influence biological activity?

Answer:

- Piperazine : Enhances solubility and enables receptor binding via conformational flexibility .

- Thiazole : Acts as a bioisostere for peptide bonds, facilitating enzyme inhibition (e.g., kinase targets) .

- Nitrofuran : Generates reactive oxygen species (ROS) under anaerobic conditions, suggesting antimicrobial or antiparasitic applications .

Mechanistic Insight : Computational docking studies (AutoDock Vina) reveal hydrogen bonding between the nitrofuran oxygen and ATP-binding pockets in Trypanosoma brucei kinases (ΔG ≈ -9.2 kcal/mol) .

Q. What strategies mitigate solubility challenges in in vitro assays?

Answer:

- Salt formation : Hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to maintain compound stability in cell culture media .

- Prodrug design : Esterification of the nitrofuran group enhances membrane permeability .

Q. How can computational modeling guide derivative design to enhance selectivity?

Answer:

- QSAR models : Correlate substituent electronegativity (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) with IC₅₀ values against parasitic proteases .

- MD simulations : Predict metabolic stability by analyzing CYP450 binding affinities .

- ADMET prediction : SwissADME estimates logP (~2.8) and BBB permeability (low), directing CNS vs. peripheral target prioritization .

Q. How should contradictory bioactivity data across cell lines be interpreted?

Answer: Contradictions often arise from:

- Cell-specific metabolism : Nitrofuran reduction rates vary (e.g., higher in HepG2 vs. HEK293) .

- Receptor heterogeneity : Thiazole interactions with GPCRs differ by tissue origin .

Q. Resolution :

- Dose-response profiling : Compare EC₅₀ values under standardized hypoxia/normoxia .

- Biomarker analysis : Quantify ROS (DCFDA assay) or ATP depletion (CellTiter-Glo) to confirm on-target effects .

Q. What in vivo models are appropriate for evaluating toxicity and efficacy?

Answer:

- Rodent models : BALB/c mice for acute toxicity (LD₅₀ determination) .

- Infection models : Leishmania major-infected macrophages for antiparasitic activity .

- Pharmacokinetics : LC-MS/MS tracks plasma half-life (t₁/₂ ≈ 3.5 hr in rats) and metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.